molecular formula C7H7ClFNO B8029363 3-Chloro-6-ethoxy-2-fluoropyridine

3-Chloro-6-ethoxy-2-fluoropyridine

Cat. No. B8029363
M. Wt: 175.59 g/mol
InChI Key: RLJCWIGLWPUYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-ethoxy-2-fluoropyridine is a useful research compound. Its molecular formula is C7H7ClFNO and its molecular weight is 175.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactivity and Substitution Studies : The reactivity of similar compounds, like 2-fluoropyridines, with sodium ethoxide suggests that substituents on the pyridine ring, such as chloro and fluoro groups, can significantly influence the rate of nucleophilic substitution reactions. This has implications for the reactivity of 3-Chloro-6-ethoxy-2-fluoropyridine in various chemical contexts (Schlosser & Rausis, 2005).

  • Medical Imaging Applications : Fluorine-18 labelled fluoropyridines, including those with structural similarities to this compound, are increasingly used in Positron Emission Tomography (PET) imaging. This research highlights the potential of this compound derivatives in medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).

  • Synthesis of Derivatives : Studies on the synthesis of various halogenated pyridines, such as 2-Chloro- and 2-Amino-5-fluoropyridines, provide insights into the methods and conditions favorable for synthesizing derivatives of this compound, which can be useful in various chemical applications (Hand & Baker, 1989).

  • Chemoselective Amination : The chemoselective functionalization of similar compounds, like 5-bromo-2-chloro-3-fluoropyridine, reveals the potential for selective reactions at different positions on the pyridine ring, which could be applicable to this compound (Stroup et al., 2007).

  • Herbicidal Activity : The synthesis and herbicidal activity of 5-chloro-3-fluorophenoxypyridines, which are structurally related to this compound, suggest potential agricultural applications of similar compounds (Tajik & Dadras, 2011).

  • Magnetic Properties of Complexes : The study of copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine, a compound related to this compound, reveals insights into the magnetic properties of these complexes, which could be relevant for materials science applications (Solomon et al., 2014).

properties

IUPAC Name

3-chloro-6-ethoxy-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCWIGLWPUYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.